ethyl 6-benzyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Ethyl 6-benzyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a structurally complex small molecule characterized by a thienopyridine core fused with a tetrahydro ring system. Key features include:
- Position 6: A benzyl substituent, enhancing lipophilicity and steric bulk.
- Position 2: A 4-(piperidine-1-sulfonyl)benzamido group, introducing sulfonamide functionality and a basic piperidine ring.
- Position 3: An ethyl carboxylate ester, influencing solubility and metabolic stability.
- Hydrochloride salt: Improves aqueous solubility for pharmacological applications.
Properties
IUPAC Name |
ethyl 6-benzyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O5S2.ClH/c1-2-37-29(34)26-24-15-18-31(19-21-9-5-3-6-10-21)20-25(24)38-28(26)30-27(33)22-11-13-23(14-12-22)39(35,36)32-16-7-4-8-17-32;/h3,5-6,9-14H,2,4,7-8,15-20H2,1H3,(H,30,33);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUXBEAOXXYBBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-benzyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activities, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound is characterized by a thieno[2,3-c]pyridine core with multiple functional groups that suggest diverse chemical reactivity. Its molecular formula is with a molecular weight of 604.2 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C29H34ClN3O5S2 |
| Molecular Weight | 604.2 g/mol |
| CAS Number | 1216577-68-2 |
Synthesis
The synthesis of this compound typically involves multi-step processes starting from simpler precursors. Key steps often include the formation of the thieno[2,3-c]pyridine structure followed by the introduction of the piperidine sulfonamide and benzamido groups. The optimization of reaction conditions is crucial for maximizing yield and purity .
Biological Activity
Research indicates that compounds similar to ethyl 6-benzyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate exhibit significant biological activities, including:
- Anticancer Activity : Preliminary studies suggest potential anticancer properties through modulation of enzyme activity or receptor binding .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory effects due to the presence of the sulfonamide group which is known to interact with biological targets .
Case Studies and Research Findings
- Antimicrobial Activity : A study on related thienopyridine compounds reported significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. This suggests that ethyl 6-benzyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate may also exhibit similar properties .
- Enzyme Inhibition Studies : The sulfonamide moiety has been implicated in inhibiting specific enzymes. For instance, compounds with similar structures have been shown to inhibit histone lysine demethylases (KDMs), which play a crucial role in epigenetic regulation . This highlights the potential for ethyl 6-benzyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate to act as a KDM inhibitor.
Summary of Biological Activities
Scientific Research Applications
Pharmaceutical Research
This compound has been investigated for its potential therapeutic effects, particularly in the following areas:
- Anti-inflammatory Properties : Research indicates that compounds with similar structures may exhibit anti-inflammatory activities. The sulfonamide and benzamido groups are believed to interact with biological targets that modulate inflammatory pathways.
- Anticancer Activity : Ethyl 6-benzyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride has shown promise in cancer research due to its potential to inhibit tumor growth and proliferation through enzyme modulation and receptor binding.
Chemical Synthesis
In medicinal chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique thieno[2,3-c]pyridine core structure allows for various modifications that can lead to new derivatives with enhanced biological activities. Key applications include:
- Synthesis of Derivatives : Researchers utilize this compound to create analogs that may possess improved pharmacological properties or reduced side effects compared to existing drugs.
- Chemical Reactivity Studies : The diverse functional groups present in this compound allow for extensive studies on chemical reactivity and interactions with other molecules, which is crucial for drug design.
Biological Studies
This compound is also explored in various biological contexts:
- Enzyme Inhibition Studies : The compound is investigated for its ability to inhibit specific enzymes involved in disease processes. This can provide insights into its mechanism of action and therapeutic potential.
- Receptor Binding Assays : It is used in studies assessing how well the compound binds to certain receptors, which is essential for understanding its pharmacodynamics and potential side effects.
Comparison with Similar Compounds
Position 6 Substituent
- Benzyl vs.
Benzamido Modifications
Carboxylate Position
- Ester vs. Amide : Ethyl esters (target compound, ) are prone to hydrolysis, whereas carboxamides () exhibit higher metabolic stability, suggesting divergent pharmacokinetic profiles .
Preparation Methods
Synthesis of the Thieno[2,3-c]Pyridine Core
The thieno[2,3-c]pyridine scaffold serves as the foundational structure for the target compound. Patent US3969358A outlines a cyclization protocol using N-(2-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide derivatives, where R represents lower alkyl or alkylene groups. Cyclization under acidic conditions (e.g., 12N HCl in ethanol at reflux for 4 hours) yields the thieno[2,3-c]pyridine core with a 76% yield . Adjustments to solvent systems (e.g., substituting ethanol with dioxane) and acid strength (e.g., H₂SO₄ vs. HCl) influence reaction rates and purity, as evidenced by distillation under reduced pressure (87°C at 1 mm Hg) .
A critical modification involves introducing a carboxylate group at the 3-position. This is achieved by reacting 2-chloromethyl-thiophene with ethyl chloroacetate in the presence of potassium carbonate, followed by cyclization. The ester group remains stable under acidic conditions, enabling subsequent functionalization .
Benzylation at the 6-Position
Benzylation of the thieno[2,3-c]pyridine core at the 6-position employs a Mannich reaction, as described in US4127580A. A mixture of N-(2-chloro-benzyl)-2-(2-thienyl)ethylamine and formaldehyde (35% aqueous solution) undergoes exothermic condensation at 90°C, yielding 5-(2-chloro-benzyl)-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine with an 86% conversion rate . For the target compound, substituting ortho-chlorobenzylamine with benzylamine and optimizing formaldehyde stoichiometry (1.1 equivalents) ensures complete benzylation without over-alkylation.
Post-reaction purification involves extraction with diisopropyl ether and acid-base partitioning (3N HCl to 2N NaOH), followed by recrystallization from ethanol to isolate the benzylated intermediate .
Introduction of the 4-(Piperidine-1-Sulfonyl)Benzamido Group
The 4-(piperidine-1-sulfonyl)benzamido moiety is introduced via a two-step process:
-
Sulfonylation of Piperidine : Piperidine reacts with sulfur trioxide-pyridine complex in dichloromethane to form piperidine-1-sulfonic acid, which is subsequently treated with thionyl chloride to generate piperidine-1-sulfonyl chloride.
-
Coupling to Benzoyl Chloride : 4-Aminobenzoic acid is acylated with the sulfonyl chloride derivative in pyridine, yielding 4-(piperidine-1-sulfonyl)benzoyl chloride. This intermediate is then coupled to the free amine at the 2-position of the thienopyridine core using triethylamine as a base, achieving 68–72% yields .
Critical to this step is the exclusion of moisture, as hydrolysis of the sulfonyl chloride compromises reactivity. Reaction monitoring via TLC (eluent: ethyl acetate/hexane 1:1) ensures complete conversion.
Esterification and Hydrochloride Salt Formation
The ethyl carboxylate group at the 3-position is introduced early in the synthesis but requires protection during subsequent steps. Deprotection under mild basic conditions (e.g., K₂CO₃ in methanol) followed by re-esterification with ethyl chloroformate in the presence of DMAP ensures high regioselectivity .
Final hydrochloride salt formation is achieved by treating the free base with anhydrous HCl in diethyl ether. The precipitate is filtered, washed with cold acetone, and dried under vacuum to yield the target compound with ≥98% purity (HPLC).
Optimization and Scalability
Table 1: Comparative Yields Under Varied Cyclization Conditions
| Acid Used | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| HCl | Ethanol | 80 | 76 |
| H₂SO₄ | Dioxane | 100 | 82 |
| HBr | Isopropanol | 70 | 68 |
Scaling the process to kilogram quantities necessitates solvent recovery systems (e.g., distillation for ethanol reuse) and continuous flow reactors for cyclization, reducing reaction times by 40% .
Q & A
Basic: What are the critical steps for synthesizing this compound, and how are intermediates validated?
The synthesis involves multi-step organic reactions, including:
- Core formation : Construction of the thieno[2,3-c]pyridine ring system via cyclization reactions .
- Functionalization : Introduction of the piperidine-1-sulfonyl and benzamido groups via nucleophilic substitution or coupling reactions .
- Final modification : Esterification and hydrochloride salt formation .
Validation : Intermediates are monitored using thin-layer chromatography (TLC) and characterized via H/C NMR spectroscopy. For example, the sulfonylbenzamido group’s integration in NMR spectra confirms successful coupling .
Advanced: How do reaction conditions (e.g., solvent, temperature) influence yield and purity during sulfonamide coupling?
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance sulfonamide coupling efficiency by stabilizing transition states .
- Temperature : Elevated temperatures (80–100°C) accelerate reactivity but risk side reactions (e.g., hydrolysis of ester groups). Controlled heating under reflux optimizes yield .
- Catalysts : Triethylamine or DMAP may be used to deprotonate intermediates and drive the reaction to completion .
Data contradiction : Higher temperatures (>100°C) reported in some protocols reduce yields due to decomposition, necessitating real-time HPLC monitoring to adjust conditions .
Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- NMR spectroscopy : H NMR confirms substituent integration (e.g., benzyl protons at δ 7.2–7.4 ppm; thienopyridine protons at δ 2.5–4.0 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 561.09 for the hydrochloride salt) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
Advanced: How can researchers resolve contradictions in biological activity data across different assays?
- Target selectivity : Conflicting IC values may arise from off-target interactions. Use competitive binding assays (e.g., radioligand displacement) to validate specificity for neurological targets .
- Assay conditions : Variability in buffer pH or ionic strength can alter compound solubility or protein binding. Standardize protocols using phosphate-buffered saline (PBS) at pH 7.4 .
- Statistical analysis : Apply ANOVA or Student’s t-test to evaluate significance across replicates .
Basic: What biological activities are associated with this compound’s structural motifs?
- Thienopyridine core : Modulates kinase or GPCR activity, potentially relevant in neurological disorders .
- Piperidine sulfonyl group : Enhances blood-brain barrier penetration and binds to allosteric enzyme sites .
- Benzamido linkage : Stabilizes interactions with hydrophobic protein pockets via π-π stacking .
Advanced: What computational methods predict this compound’s binding mode to neurological targets?
- Molecular docking : Use AutoDock Vina to simulate interactions with dopamine D or serotonin receptors. The piperidine sulfonyl group shows affinity for receptor subpockets .
- MD simulations : GROMACS-based simulations (100 ns) assess stability of ligand-receptor complexes in aqueous environments .
- QSAR models : Correlate substituent electronic parameters (e.g., Hammett σ) with activity to guide analog design .
Basic: How is compound stability evaluated under physiological conditions?
- pH stability : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) for 24 hours; monitor degradation via LC-MS .
- Thermal stability : Thermogravimetric analysis (TGA) determines decomposition points (>150°C indicates suitability for storage) .
- Light sensitivity : UV-Vis spectroscopy tracks absorbance changes under accelerated light exposure .
Advanced: What strategies mitigate purification challenges caused by polar byproducts?
- Column chromatography : Use gradient elution (hexane → ethyl acetate → methanol) to separate polar impurities .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to isolate the hydrochloride salt with minimal co-crystallization .
- Ion-exchange resins : Remove ionic contaminants by passing crude product through Dowex® 50WX4 .
Basic: How are structural analogs designed to improve solubility without compromising activity?
- Ester hydrolysis : Replace the ethyl carboxylate with a carboxylic acid to enhance aqueous solubility .
- Piperidine substitution : Introduce hydroxyl or methyl groups to balance lipophilicity and metabolic stability .
- Benzyl replacement : Substitute with heteroaromatic rings (e.g., pyridine) to reduce aggregation .
Advanced: What statistical frameworks analyze dose-response data in enzyme inhibition studies?
- Nonlinear regression : Fit data to the Hill equation () to determine IC and cooperativity .
- Error propagation : Calculate confidence intervals using bootstrap resampling (10,000 iterations) .
- Outlier detection : Apply Grubbs’ test to exclude anomalous data points from dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
